molecular formula C18H18N6O B3201704 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1020150-22-4

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B3201704
CAS No.: 1020150-22-4
M. Wt: 334.4 g/mol
InChI Key: RJUDFXSDFVPVDV-UHFFFAOYSA-N
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Description

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzamide derivatives and features a pyrimidinyl group attached to an aniline moiety. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl and aniline components. One common synthetic route includes the following steps:

  • Preparation of 2-amino-6-methylpyrimidin-4-ylamine: : This can be achieved through the reaction of appropriate precursors such as guanidine and acetoacetate under controlled conditions.

  • Formation of the aniline derivative: : The aniline component is synthesized through nitration and subsequent reduction processes.

  • Coupling reaction: : The final step involves the coupling of the pyrimidinylamine and aniline derivatives using reagents like carbodiimides or coupling agents under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide has found applications in several scientific research areas:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: : It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

  • Industry: : The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: : This compound shares structural similarities but has different functional groups.

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: : Another related compound with variations in the pyrimidinyl group.

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Properties

IUPAC Name

4-amino-N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-11-10-16(24-18(20)21-11)22-14-6-8-15(9-7-14)23-17(25)12-2-4-13(19)5-3-12/h2-10H,19H2,1H3,(H,23,25)(H3,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDFXSDFVPVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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